Cas no 2172547-94-1 (3-(2-hydroxycyclobutyl)phenol)

3-(2-hydroxycyclobutyl)phenol structure
3-(2-hydroxycyclobutyl)phenol structure
商品名:3-(2-hydroxycyclobutyl)phenol
CAS番号:2172547-94-1
MF:C10H12O2
メガワット:164.201083183289
CID:6286625
PubChem ID:165590879

3-(2-hydroxycyclobutyl)phenol 化学的及び物理的性質

名前と識別子

    • 3-(2-hydroxycyclobutyl)phenol
    • 2172547-94-1
    • EN300-1637624
    • インチ: 1S/C10H12O2/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9-12H,4-5H2
    • InChIKey: XIXXAFYKUCUNGN-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC1C1C=CC=C(C=1)O

計算された属性

  • せいみつぶんしりょう: 164.083729621g/mol
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 40.5Ų

3-(2-hydroxycyclobutyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637624-10.0g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
10g
$6512.0 2023-06-04
Enamine
EN300-1637624-0.25g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
0.25g
$1393.0 2023-06-04
Enamine
EN300-1637624-0.5g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
0.5g
$1453.0 2023-06-04
Enamine
EN300-1637624-0.1g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
0.1g
$1332.0 2023-06-04
Enamine
EN300-1637624-2.5g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
2.5g
$2969.0 2023-06-04
Enamine
EN300-1637624-250mg
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
250mg
$1104.0 2023-09-22
Enamine
EN300-1637624-0.05g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
0.05g
$1272.0 2023-06-04
Enamine
EN300-1637624-5.0g
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
5g
$4391.0 2023-06-04
Enamine
EN300-1637624-5000mg
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
5000mg
$3479.0 2023-09-22
Enamine
EN300-1637624-2500mg
3-(2-hydroxycyclobutyl)phenol
2172547-94-1
2500mg
$2351.0 2023-09-22

3-(2-hydroxycyclobutyl)phenol 関連文献

3-(2-hydroxycyclobutyl)phenolに関する追加情報

Introduction to 3-(2-hydroxycyclobutyl)phenol (CAS No. 2172547-94-1)

3-(2-hydroxycyclobutyl)phenol, identified by the chemical compound code CAS No. 2172547-94-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework comprising a cyclobutyl group attached to a phenolic ring, presents a versatile scaffold for further chemical modifications and functionalization. The presence of both hydroxyl and aromatic functionalities makes it an intriguing candidate for exploring novel pharmacological properties and synthetic pathways.

The structural motif of 3-(2-hydroxycyclobutyl)phenol combines the rigidity of the cyclobutyl ring with the reactivity of the hydroxyl and phenolic groups, offering a balance between stability and modularity. This structural design has been leveraged in recent studies to develop derivatives with enhanced biological activity. For instance, researchers have explored its potential as a precursor in the synthesis of biologically active heterocycles, where the cyclobutyl moiety can serve as a scaffold for introducing additional pharmacophores.

In the realm of medicinal chemistry, 3-(2-hydroxycyclobutyl)phenol has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. The phenolic hydroxyl group is particularly noteworthy, as it can engage in hydrogen bonding interactions, which are critical for drug-receptor binding affinity. Furthermore, the cyclobutyl ring introduces steric constraints that can influence the conformational flexibility of the molecule, potentially enhancing its binding efficacy to specific biological targets.

Recent advancements in computational chemistry have enabled more precise modeling of 3-(2-hydroxycyclobutyl)phenol and its derivatives. Molecular docking studies have been conducted to predict its interaction with various protein targets, including enzymes and receptors implicated in therapeutic pathways. These studies have provided valuable insights into the molecular recognition processes and have guided the design of more potent analogs with improved pharmacokinetic profiles.

The synthesis of 3-(2-hydroxycyclobutyl)phenol involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the reaction of cyclobutanone derivatives with phenolic precursors under controlled conditions, followed by functional group modifications to introduce the desired hydroxyl substitution pattern. The synthesis has been optimized to ensure high yields and purity, making it accessible for further derivatization and application in drug discovery programs.

From a biochemical perspective, 3-(2-hydroxycyclobutyl)phenol has been studied for its potential antioxidant properties. The phenolic hydroxyl group is known to participate in redox reactions, making it a candidate for scavenging reactive oxygen species (ROS). This property has implications in developing therapeutics targeting oxidative stress-related pathologies, such as neurodegenerative diseases and inflammation-based disorders.

In addition to its biological relevance, 3-(2-hydroxycyclobutyl)phenol has found applications in material science, particularly as a building block for polymers and coatings that require specific chemical properties. Its ability to undergo cross-linking reactions makes it useful in creating materials with enhanced durability and functionality.

The future direction of research on 3-(2-hydroxycyclobutyl)phenol is likely to focus on expanding its synthetic toolkit and exploring new applications in drug development. Advances in synthetic methodologies will enable the creation of more complex derivatives with tailored properties, while interdisciplinary collaborations between chemists, biologists, and pharmacologists will drive its translation into clinical applications.

Overall, 3-(2-hydroxycyclobutyl)phenol (CAS No. 2172547-94-1) represents a promising compound with diverse potential applications across multiple scientific domains. Its unique structural features and functional versatility make it an invaluable asset in both academic research and industrial development.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD